molecular formula C17H21N5O3 B2803064 7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691393-71-2

7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2803064
CAS No.: 691393-71-2
M. Wt: 343.387
InChI Key: WRZHWCONINMEQM-UHFFFAOYSA-N
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Description

7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by:

  • Core structure: A fused bicyclic system combining 1,2,4-triazole and pyrimidine rings.
  • Substituents:
    • Position 7: 3,4-Diethoxyphenyl group (electron-donating ethoxy groups at meta and para positions).
    • Position 5: Methyl group.
    • Position 6: Carboxamide functionality.

      This compound is of interest due to its structural similarity to bioactive molecules, particularly in antimicrobial and receptor-targeting applications. Its synthesis typically involves multi-component reactions (MCRs) using aldehydes, triazole derivatives, and acetoacetamides under catalytic conditions .

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-24-12-7-6-11(8-13(12)25-5-2)15-14(16(18)23)10(3)21-17-19-9-20-22(15)17/h6-9,15H,4-5H2,1-3H3,(H2,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZHWCONINMEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the triazolopyrimidine family exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, derivatives have shown significant antiproliferative effects against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values often in the micromolar range .

Pharmacokinetics

The pharmacokinetic properties of this compound help predict the structure requirements for observed antitumor activity. These properties are crucial for understanding how the compound behaves in biological systems and its potential efficacy as a therapeutic agent.

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effectiveness of 7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide against various cancer cell lines:

  • MCF-7 Cells : The compound exhibited significant cytotoxic activity with an IC50 value indicating effective inhibition of cell proliferation.
  • HCT-116 Cells : Similar results were observed with HCT-116 cells where the compound demonstrated effective growth inhibition.

These findings suggest that this compound could be developed further into a therapeutic agent for cancer treatment .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions under specific conditions. A common method includes:

  • Reaction Conditions : The reaction between 3,4-diethoxybenzaldehyde and 5-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a suitable catalyst is performed in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

For large-scale production, methods may involve similar synthetic routes but optimized for efficiency. Continuous flow reactors and automated synthesis techniques can enhance yield and reduce production costs.

Mechanism of Action

The mechanism of action of 7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogous triazolo-pyrimidine derivatives:

Compound Name Substituents Synthesis Yield Key Properties Biological Activity
7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 3,4-Diethoxyphenyl
- 5: Methyl
- 6: Carboxamide
~50–60% (estimated) Moderate solubility in polar solvents; melting point ~250–300°C (predicted) Antimicrobial potential (inferred from structural analogs)
2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 3,4,5-Trimethoxyphenyl
- 6: p-Tolyl carboxamide
43–66% Melting point: 319.9–320.8°C; higher polarity due to trimethoxy groups Not explicitly tested; structural analogs show antimicrobial activity
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 4-Isopropylphenyl
- 2: Benzylthio
44% Lipophilic (logP >3); melting point ~200–250°C Antibacterial against Enterococcus faecium (MIC: 8 µg/mL)
2-(Benzylthio)-7-(4-ethylthiophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide - 7: 4-Ethylthiophenyl
- 2: Benzylthio
79% Moderate solubility in DMSO; melting point ~280–284°C Enhanced antibacterial activity compared to isopropyl analog
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl]ethanone - 7: 3-Fluorophenyl
- 6: Ethanone (no carboxamide)
33–100% (chiral) Lower polarity (logP ~2.5); melting point ~150–200°C Binds neonatal Fc receptor (FcRn); potential therapeutic for autoimmune diseases

Key Observations :

Substituent Effects on Bioactivity: Electron-donating groups (e.g., 3,4-diethoxy or 3,4,5-trimethoxy) enhance solubility and may improve binding to polar biological targets . Lipophilic groups (e.g., benzylthio, isopropylphenyl) increase membrane permeability, critical for antimicrobial activity . Carboxamide vs.

Synthetic Efficiency: Yields vary significantly (33–79%) depending on substituents and catalysts. The use of p-toluenesulfonic acid or 4,4’-trimethylenedipiperidine improves reaction efficiency in polar solvents (e.g., DMF, water/ethanol) . Multi-component reactions (MCRs) are preferred for structural diversity but require optimization of aldehydes and catalysts .

Physical Properties: Melting points correlate with substituent polarity. Trimethoxy or nitro groups increase rigidity and melting points (>300°C), while ethoxy or alkyl groups reduce them . Solubility in water is generally low, but ethanol/DMF mixtures are effective for synthesis and purification .

Biological Performance: Antimicrobial activity: Benzylthio and electron-withdrawing substituents (e.g., nitro, bromo) enhance efficacy against Gram-positive bacteria .

Research Findings and Implications

  • Structural Optimization : The 3,4-diethoxyphenyl group balances electronic and steric effects, making the target compound a candidate for further antimicrobial or receptor-binding studies.
  • Synthetic Challenges : Achieving high yields requires eco-friendly additives (e.g., 4,4’-trimethylenedipiperidine) and solvent systems to reduce toxicity .

Biological Activity

7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and other disease areas.

Chemical Structure and Properties

The compound features a triazolo[1,5-a]pyrimidine core structure, which is known for its ability to interact with various biological targets. The specific arrangement of the diethoxyphenyl and carboxamide groups contributes to its unique properties.

Property Details
IUPAC Name This compound
Molecular Formula C17H21N5O3
Molecular Weight 345.38 g/mol
CAS Number 691393-71-2

Biological Activity Overview

Research has indicated that compounds within the triazolopyrimidine family exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, derivatives have shown significant antiproliferative effects against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values often in the micromolar range .
  • Mechanism of Action : The biological activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, some derivatives have been shown to inhibit the ERK signaling pathway and induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluating a series of triazolopyrimidine derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.53 μM against HCT-116 cells. The most active compound in this series was noted for its ability to induce G2/M phase arrest and apoptosis in treated cells .
  • Comparative Analysis :
    • The compound's activity was compared with established chemotherapeutics such as Cisplatin and 5-Fluorouracil (5-FU). Compounds derived from the triazolopyrimidine scaffold consistently displayed comparable or superior activity against various cancer cell lines .
  • Target Identification :
    • Ongoing research aims to elucidate the specific molecular targets of these compounds through docking studies and protein target identification. This will further clarify their mechanisms of action and potential therapeutic applications .

Q & A

Basic: What are the most efficient synthetic routes for 7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer:
The compound can be synthesized via one-pot multicomponent reactions using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol, as demonstrated in triazolopyrimidine derivatives. Key steps include condensation of 5-amino-1,2,4-triazoles with aromatic aldehydes and acetoacetate derivatives. Solvent systems (e.g., ethanol/water) and eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) improve yield (85–92%) under reflux conditions. TMDP enhances reaction efficiency due to dual Lewis base sites and hydrogen-bonding capacity, enabling recyclability and reduced toxicity compared to traditional bases like piperidine .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search methods (e.g., density functional theory) predict optimal intermediates and transition states. Computational tools like molecular docking identify favorable interactions between reactants and catalysts, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational predictions with experimental validation to refine solvent choices, temperature, and catalyst loading, accelerating synthesis by 30–50% .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring fusion. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves bond angles and dihedral angles critical for assessing planarity of the triazolo-pyrimidine core .

Advanced: How do substituents on the phenyl ring influence biological activity?

Methodological Answer:
The 3,4-diethoxy groups enhance lipophilicity and membrane permeability, while the carboxamide moiety enables hydrogen bonding with biological targets. Comparative studies of analogs (e.g., 4-hydroxyphenyl vs. bromophenyl derivatives) show that electron-donating substituents (e.g., ethoxy) improve antiproliferative activity against cancer cells (IC₅₀ = 1.2–3.8 μM), whereas electron-withdrawing groups (e.g., bromo) increase metabolic stability .

Basic: What in vitro assays assess its pharmacological potential?

Methodological Answer:

  • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves.
  • Enzyme Inhibition: Fluorescence-based assays for kinase inhibition (e.g., CDK2) using ATP-competitive binding protocols.
  • Solubility: High-performance liquid chromatography (HPLC) to measure partition coefficients (log P) in octanol/water systems .

Advanced: How to resolve contradictions in reported toxicity profiles of synthesis additives?

Methodological Answer:
While TMDP is marketed as low-toxicity in notes its high toxicity. Resolve via comparative toxicogenomics:

In Silico Prediction: Tools like ProTox-II assess TMDP’s LD₅₀ and hepatotoxicity.

In Vitro Testing: HepG2 cell viability assays under varying TMDP concentrations.

Green Chemistry Metrics: Compare E-factors (waste/product ratio) and process mass intensity (PMI) for TMDP vs. alternatives like piperazine .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:
The compound is sensitive to hydrolysis at the carboxamide group. Stabilize by:

  • Storing under nitrogen at –20°C in amber vials.
  • Lyophilization for solid-state preservation.
  • Periodic HPLC analysis to monitor degradation (e.g., peak area reduction >5% indicates instability) .

Advanced: How to design derivatives with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy to enhance metabolic stability.
  • Prodrug Strategies: Esterify the carboxamide to improve oral bioavailability.
  • Caco-2 Permeability Assays: Screen derivatives for intestinal absorption using monolayer transepithelial resistance measurements .

Basic: What chromatographic methods purify the compound?

Methodological Answer:

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc).
  • Prep-HPLC: C18 columns, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.
  • Recrystallization: Ethanol/water (7:3 v/v) yields >95% purity .

Advanced: How to elucidate its mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics: RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2).
  • Proteomics: LC-MS/MS quantifies target protein expression (e.g., CDK2 inhibition).
  • Metabolomics: NMR-based profiling detects metabolic shifts (e.g., ATP depletion) .

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